Actinocinedioylbis(L-Thr-D-aIle-L-Pro-N-methyl Gly-N-methyl-L-Val-OH)
Actinocinedioylbis(L-Thr-D-aIle-L-Pro-N-methyl Gly-N-methyl-L-Val-OH)
Brand Name:
Vulcanchem
CAS No.:
17914-11-3
VCID:
VC0097360
InChI:
InChI=1S/C64H94N12O18/c1-17-31(7)46(69-55(82)43(65)35(11)77)59(86)75-25-19-21-38(75)57(84)71(13)27-40(79)73(15)50(29(3)4)63(90)93-61(88)37-24-23-33(9)53-48(37)68-49-42(45(67)52(81)34(10)54(49)92-53)62(89)94-64(91)51(30(5)6)74(16)41(80)28-72(14)58(85)39-22-20-26-76(39)60(87)47(32(8)18-2)70-56(83)44(66)36(12)78/h23-24,29-32,35-36,38-39,43-44,46-47,50-51,77-78H,17-22,25-28,65-67H2,1-16H3,(H,69,82)(H,70,83)/t31-,32-,35+,36+,38-,39-,43-,44-,46+,47+,50-,51-/m0/s1
SMILES:
CCC(C)C(C(=O)N1CCCC1C(=O)N(C)CC(=O)N(C)C(C(C)C)C(=O)OC(=O)C2=C3C(=C(C=C2)C)OC4=C(C(=O)C(=C(C4=N3)C(=O)OC(=O)C(C(C)C)N(C)C(=O)CN(C)C(=O)C5CCCN5C(=O)C(C(C)CC)NC(=O)C(C(C)O)N)N)C)NC(=O)C(C(C)O)N
Molecular Formula:
C64H94N12O18
Molecular Weight:
1319.522
Actinocinedioylbis(L-Thr-D-aIle-L-Pro-N-methyl Gly-N-methyl-L-Val-OH)
CAS No.: 17914-11-3
Main Products
VCID: VC0097360
Molecular Formula: C64H94N12O18
Molecular Weight: 1319.522
CAS No. | 17914-11-3 |
---|---|
Product Name | Actinocinedioylbis(L-Thr-D-aIle-L-Pro-N-methyl Gly-N-methyl-L-Val-OH) |
Molecular Formula | C64H94N12O18 |
Molecular Weight | 1319.522 |
IUPAC Name | bis[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate |
Standard InChI | InChI=1S/C64H94N12O18/c1-17-31(7)46(69-55(82)43(65)35(11)77)59(86)75-25-19-21-38(75)57(84)71(13)27-40(79)73(15)50(29(3)4)63(90)93-61(88)37-24-23-33(9)53-48(37)68-49-42(45(67)52(81)34(10)54(49)92-53)62(89)94-64(91)51(30(5)6)74(16)41(80)28-72(14)58(85)39-22-20-26-76(39)60(87)47(32(8)18-2)70-56(83)44(66)36(12)78/h23-24,29-32,35-36,38-39,43-44,46-47,50-51,77-78H,17-22,25-28,65-67H2,1-16H3,(H,69,82)(H,70,83)/t31-,32-,35+,36+,38-,39-,43-,44-,46+,47+,50-,51-/m0/s1 |
Standard InChIKey | SFKKCLFOTXXBEJ-CXJBVFDYSA-N |
SMILES | CCC(C)C(C(=O)N1CCCC1C(=O)N(C)CC(=O)N(C)C(C(C)C)C(=O)OC(=O)C2=C3C(=C(C=C2)C)OC4=C(C(=O)C(=C(C4=N3)C(=O)OC(=O)C(C(C)C)N(C)C(=O)CN(C)C(=O)C5CCCN5C(=O)C(C(C)CC)NC(=O)C(C(C)O)N)N)C)NC(=O)C(C(C)O)N |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume